tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1196146-93-6
VCID: VC11631040
InChI:
SMILES:
Molecular Formula: C9H14INO2
Molecular Weight: 295.1

tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate

CAS No.: 1196146-93-6

Cat. No.: VC11631040

Molecular Formula: C9H14INO2

Molecular Weight: 295.1

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate - 1196146-93-6

Specification

CAS No. 1196146-93-6
Molecular Formula C9H14INO2
Molecular Weight 295.1

Introduction

Chemical Identity

  • IUPAC Name: tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate

  • Molecular Formula: C9H14INO2

  • Molecular Weight: Approximately 295.12 g/mol

Structural Features

The compound features:

  • A tert-butyl group attached to the nitrogen atom in the pyrrole ring.

  • An iodine atom at the 4th position of the pyrrole ring.

  • A carboxylate functional group, contributing to its ester nature.

These structural elements make it a versatile intermediate for organic synthesis, particularly in heterocyclic chemistry.

General Synthesis Approach

The synthesis of tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves:

  • Starting Materials: A pyrrole derivative with a protected nitrogen atom (e.g., tert-butyl carbamate).

  • Iodination Reaction: Introduction of iodine at the 4th position using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

  • Esterification: Formation of the tert-butyl ester group via reaction with tert-butanol in the presence of an acid catalyst.

Reaction Conditions

The iodination step is often conducted under mild conditions to prevent overreaction or decomposition of the pyrrole ring. The esterification typically requires anhydrous conditions to ensure high yield.

Role in Organic Synthesis

tert-butyl 4-iodo-2,3-dihydro-1H-pyrrole-1-carboxylate is commonly used as:

  • A Building Block: Its iodine substituent allows for further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).

  • Intermediate for Pharmaceuticals: The pyrrole core is a key structural motif in many biologically active compounds, including antifungal and anticancer agents.

Research Applications

This compound is valuable in:

  • Development of new heterocyclic frameworks.

  • Studies on reaction mechanisms involving iodinated pyrroles.

Hazards

As an iodinated compound, it may pose risks such as:

  • Skin and eye irritation.

  • Potential toxicity if ingested or inhaled.

Storage Recommendations

Store in a cool, dry place away from light and moisture to prevent degradation.

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